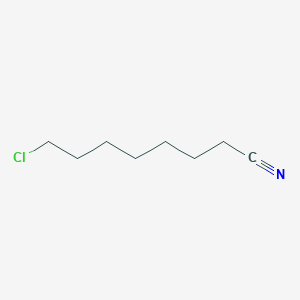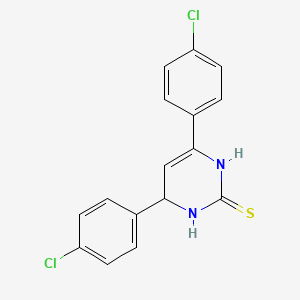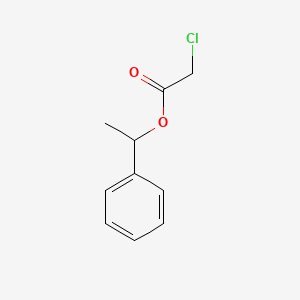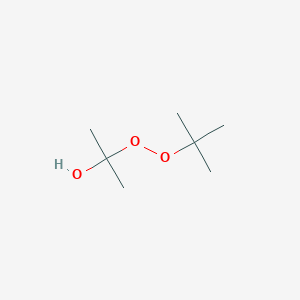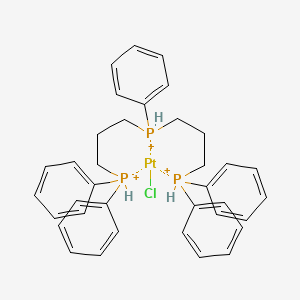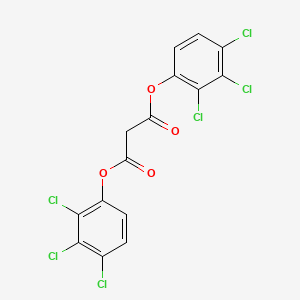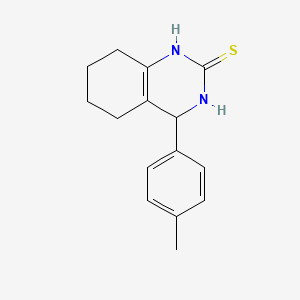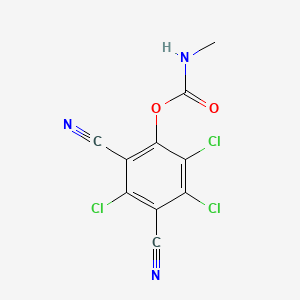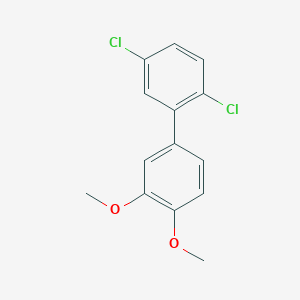
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a benzene ring, a methanaminium group, and a long tetradecenyl chain, which contribute to its amphiphilic nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride typically involves the reaction of benzyldimethylamine with epichlorohydrin, followed by the addition of tetradecenyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of catalysts and specific reaction conditions helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Silver nitrate is often used to replace the chloride ion with a nitrate ion.
Major Products Formed
Oxidation: Formation of benzenemethanaminium oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of benzenemethanaminium nitrate.
Wissenschaftliche Forschungsanwendungen
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments due to its ability to disrupt cell membranes.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in cell membranes, leading to membrane disruption and cell lysis. This mechanism is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide
- Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-undecyl-, chloride
Uniqueness
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride is unique due to its long tetradecenyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it more effective in applications requiring strong amphiphilic characteristics.
Eigenschaften
CAS-Nummer |
67907-24-8 |
|---|---|
Molekularformel |
C25H44ClNO2 |
Molekulargewicht |
426.1 g/mol |
IUPAC-Name |
benzyl-bis(2-hydroxyethyl)-tetradec-13-enylazanium;chloride |
InChI |
InChI=1S/C25H44NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-26(20-22-27,21-23-28)24-25-17-14-13-15-18-25;/h2,13-15,17-18,27-28H,1,3-12,16,19-24H2;1H/q+1;/p-1 |
InChI-Schlüssel |
UTOBZQPTYUSULC-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
